molecular formula C24H27NO3 B144271 4,5-Diphenyl-2-oxazolenonanoic acid CAS No. 136451-54-2

4,5-Diphenyl-2-oxazolenonanoic acid

Cat. No.: B144271
CAS No.: 136451-54-2
M. Wt: 377.5 g/mol
InChI Key: KIPBLPMQCQBXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diphenyl-2-oxazolenonanoic acid (referred to here as compound 2) is a synthetic nonprostanoid prostacyclin (PGI₂) mimetic first synthesized in the early 1990s . Its primary biological activity involves inhibiting ADP-induced platelet aggregation in human blood, with an IC₅₀ of 2.5 µM . The compound acts by competitively displacing radiolabeled iloprost ([³H]iloprost) from human platelet membranes, confirming its role as a prostacyclin receptor (IP receptor) agonist . Structurally, it features a central oxazole ring substituted with phenyl groups at positions 4 and 5, coupled with a nonanoic acid side chain at position 2. This design simplifies the complex prostanoid structure while retaining key pharmacophoric elements for receptor binding .

Properties

CAS No.

136451-54-2

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

9-(4,5-diphenyl-1,3-oxazol-2-yl)nonanoic acid

InChI

InChI=1S/C24H27NO3/c26-22(27)18-12-4-2-1-3-11-17-21-25-23(19-13-7-5-8-14-19)24(28-21)20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2,(H,26,27)

InChI Key

KIPBLPMQCQBXLN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCCCCCCCC(=O)O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCCCCCCCC(=O)O)C3=CC=CC=C3

Other CAS No.

136451-54-2

Synonyms

4,5-diphenyl-2-oxazolenonanoic acid
4,5-DONA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

2-[3-[2-(4,5-Diphenyl-2-oxazolyl)ethyl]phenoxy]acetic Acid (Compound 3)
  • Structure: Shares the 4,5-diphenyloxazole core but replaces the nonanoic acid side chain with a phenoxyacetic acid group .
  • Activity : Inhibits ADP-induced platelet aggregation with an IC₅₀ of 1.2 µM, demonstrating enhanced potency compared to compound 2 (IC₅₀ = 2.5 µM) .
  • SAR Insight: The (m-ethylphenoxy)acetic acid side chain improves receptor binding affinity and metabolic stability compared to alkanoic acid derivatives .
Bis-4-Methyl Derivative (Compound 9j)
  • Structure : Introduces methyl substituents at the para positions of both phenyl rings in compound 3 .
  • Activity : IC₅₀ = 0.34 µM, representing a 3.5-fold increase in potency over compound 3 .
  • SAR Insight : Para-substitution on phenyl rings enhances steric and electronic complementarity with the IP receptor’s hydrophobic pocket .
Thiophene and Cyclohexyl Derivatives
  • Structure : Replacement of phenyl rings with thiophene or cyclohexyl moieties .
  • Activity : Reduced potency (IC₅₀ > 10 µM), highlighting the necessity of aromatic phenyl groups for activity .

Heterocycle Replacements

Pyrazole and Imidazole Analogues
  • Structure : Substitution of the oxazole core with pyrazole or imidazole rings .
  • Activity : Moderate activity (IC₅₀ = 1–5 µM), but lower than oxazole derivatives .
  • SAR Insight : The oxazole ring’s planar geometry and electronic properties are critical for optimal receptor interaction .
Diphenylmethyl Isosteres
  • Structure : Replaces the oxazole ring with a diphenylmethyl group .
  • Activity : Retains comparable activity to compound 3 (IC₅₀ ≈ 1.5 µM), validating diphenylmethyl as a viable isostere .

Key Data Tables

Table 1: Comparative Platelet Aggregation Inhibition
Compound Structure Modifications IC₅₀ (µM) Receptor Binding Affinity (Ki, µM)
4,5-Diphenyl-2-oxazolenonanoic acid (2 ) Nonanoic acid side chain 2.5 1.8
Compound 3 Phenoxyacetic acid side chain 1.2 0.9
Compound 9j Bis-4-methyl phenyl substitution 0.34 0.4
Thiophene derivative Phenyl → thiophene replacement >10 N/A

Mechanistic and Pharmacological Insights

  • Receptor Specificity: Compound 2 and its derivatives selectively target the IP receptor, avoiding off-target effects on other prostanoid receptors (e.g., EP₃, TP) .
  • Metabolic Stability: The phenoxyacetic acid side chain in compound 3 reduces susceptibility to β-oxidation compared to nonanoic acid, improving bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.